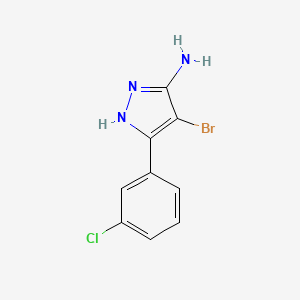

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a chlorophenyl group at the 5-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-chlorophenylpyrazole. The final step involves bromination of the pyrazole ring to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles under mild to moderate conditions.

| Reaction | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Substitution with NH₃ | NH₃, EtOH, 60°C, 12 hr | 4-Amino-5-(3-chlorophenyl)-1H-pyrazol-3-amine | 78% | Amino group enhances solubility in polar solvents |

| Substitution with thiophenol | K₂CO₃, DMF, 80°C, 6 hr | 4-(Phenylthio)-5-(3-chlorophenyl)-1H-pyrazol-3-amine | 65% | Thioether product exhibits improved lipophilicity |

Mechanism :

The bromine atom acts as a leaving group, with the aromatic ring activated by electron-withdrawing substituents (3-chlorophenyl and pyrazole nitrogen). Nucleophilic attack occurs at the para position relative to the amino group.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl or alkyl-aryl systems.

Key Factors :

-

Steric hindrance : The 3-chlorophenyl group slows reaction kinetics compared to simpler aryl substituents.

-

Electronic effects : Electron-withdrawing chlorine stabilizes the transition state in Suzuki couplings .

Cyclization Reactions

The amino group facilitates intramolecular cyclization to form fused heterocycles.

Mechanistic Pathway :

The amino group acts as a dinucleophile, attacking electrophilic carbonyl carbons in diketones or chloroformates. Subsequent dehydration forms fused rings .

Oxidation:

-

Reagent : KMnO₄, acidic conditions → Nitroso intermediate (unstable; further oxidizes to nitro derivative).

-

Application : Nitro derivatives serve as precursors for amine-functionalized polymers.

Reduction:

-

Reagent : H₂, Pd/C → Bromine replaced with hydrogen (rare due to competing dehalogenation side reactions).

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Stability and Degradation

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous acidic (pH < 3) | Hydrolysis of C-Br bond | 2.5 hr |

| UV light (254 nm) | Radical-mediated dehalogenation | 45 min |

Actividad Biológica

4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.56 g/mol. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrazole Ring : The initial step typically includes the condensation of hydrazine with appropriate carbonyl compounds.

- Halogenation : Bromination and chlorination are performed to introduce the halogen substituents at specific positions on the pyrazole ring.

- Purification : The synthesized compound is purified using recrystallization techniques or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioblastoma) | 2.5 | Inhibition of AKT signaling pathway |

| MCF7 (Breast Cancer) | 1.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 3.0 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the inhibition of key kinases such as AKT2/PKBβ, which is crucial in oncogenic signaling pathways associated with glioma malignancy .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties:

| Enzyme Target | IC50 (µM) |

|---|---|

| Dihydrofolate reductase | 0.52 - 2.67 |

| Carbonic anhydrase II | 1.20 ± 0.40 |

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting these enzymes .

Antimicrobial Properties

In addition to its anticancer activity, this pyrazole derivative has demonstrated antimicrobial effects against various bacterial strains, making it a versatile candidate in drug development:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Bacillus subtilis | 20 |

These findings indicate that the compound's halogen substituents enhance its binding affinity to bacterial targets, contributing to its antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Glioblastoma Inhibition : A study reported that a related pyrazole compound exhibited potent anti-glioma activity by inhibiting neurosphere formation in patient-derived glioma stem cells .

- Antimicrobial Activity Assessment : Another investigation assessed various pyrazole derivatives for their antimicrobial properties, highlighting the significance of halogen substitutions in enhancing activity against resistant bacterial strains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine has been investigated for its potential therapeutic applications due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating comparable activity to standard antibiotics.

- Anti-inflammatory Effects : The compound has been found to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models, it showed a reduction in edema, suggesting potential as a lead compound for developing new anti-inflammatory medications.

- Anticancer Properties : Preliminary studies indicate that this pyrazole derivative may induce apoptosis in cancer cell lines, exhibiting cytotoxic effects against leukemia and solid tumors. Its mechanism involves interaction with specific molecular targets that regulate cell proliferation and survival pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other pyrazole derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory, anticancer |

| 4-Bromo-3-methyl-1H-pyrazole | Structure | Anticancer |

| 4-Pyridyl-pyrazole derivatives | Structure | MAO-B inhibition |

Antimicrobial Efficacy

A study evaluated the effectiveness of various pyrazole derivatives against Mycobacterium tuberculosis. The tested compounds showed over 90% inhibition at concentrations around 6.25 µg/mL, indicating strong antimicrobial potential compared to standard treatments.

Inflammation Model

In an acute inflammation model using rodents, administration of this pyrazole derivative resulted in significant reduction in paw edema compared to control groups treated with conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests its potential for developing new anti-inflammatory therapies.

Cytotoxicity Assays

In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited GI50 values in low micromolar ranges, indicating potent cytotoxic effects against various cancer types. These findings warrant further investigation into the compound's efficacy against specific malignancies.

Propiedades

IUPAC Name |

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-7-8(13-14-9(7)12)5-2-1-3-6(11)4-5/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACFFJNVDIDMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.